molecular formula C11H17N5O B4521587 3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4521587
M. Wt: 235.29 g/mol
InChI Key: BJEPYXOAXRMTPT-UHFFFAOYSA-N
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Description

3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C11H17N5O and its molecular weight is 235.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.14331018 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research in heterocyclic chemistry has led to the development of various derivatives through synthetic pathways, offering potential applications in medicinal chemistry. For instance, the synthesis of different heterocycles from 3-hydrazinopyridazine has been explored, leading to compounds with potential biological activities. These synthetic approaches involve reactions with phenylisothiocyanate, ethyl chloroformate, chloroacetylchloride, and aromatic aldehydes, among others, to produce triazolo[4,3-b]pyridazines and related compounds (Deeb, Hassaneen, & Kotb, 2005).

Antimicrobial Activities

The antimicrobial properties of triazole derivatives, including those related to the mentioned compound, have been studied, revealing that some synthesized compounds exhibit good or moderate activities against various microorganisms. This highlights their potential as therapeutic agents in combating microbial infections (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Novel Polynuclear Heterocycles

The creation of novel polynuclear heterocycles has been achieved starting from specific precursors, leading to compounds such as pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines. These compounds have been synthesized and evaluated for their antimicrobial activity, showcasing the diverse applications of heterocyclic chemistry in developing new therapeutic agents (El‐Kazak & Ibrahim, 2013).

Evaluation of Herbicidal Activity

Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been synthesized and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This research underscores the potential of such compounds in agricultural applications, offering new avenues for the development of herbicides (Moran, 2003).

Properties

IUPAC Name

3-ethyl-N-(3-methoxypropyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O/c1-3-10-13-14-11-6-5-9(15-16(10)11)12-7-4-8-17-2/h5-6H,3-4,7-8H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEPYXOAXRMTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-N-(3-methoxypropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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